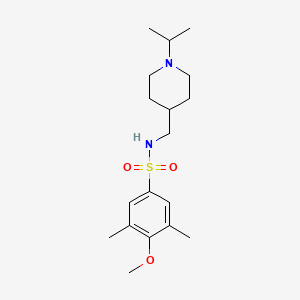

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy and methyl groups at positions 3, 4, and 3. The compound features a piperidine ring linked via a methyl group to the sulfonamide nitrogen, with an isopropyl group at the 1-position of the piperidine.

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-13(2)20-8-6-16(7-9-20)12-19-24(21,22)17-10-14(3)18(23-5)15(4)11-17/h10-11,13,16,19H,6-9,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLIETXFEWDEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzenesulfonamide group. One common method involves the reaction of 4-methoxy-3,5-dimethylbenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide and related sulfonamide/heterocyclic derivatives:

Key Observations:

Core Structure Diversity :

- The target compound’s benzenesulfonamide core distinguishes it from benzimidazole (3ae/3af) and pyrimidine (E3) analogs. Benzimidazole derivatives (e.g., 3ae) are associated with proton pump inhibitor activity (e.g., omeprazole analogs in ), whereas pyrimidine-sulfonamides (E3) may target kinases or nucleotide-binding proteins .

Substituent Effects :

- The isopropylpiperidine group in the target compound likely enhances lipophilicity compared to morpholine (E3) or pyridylmethyl (3ae) substituents. This could influence blood-brain barrier penetration or protein-binding affinity.

- Methoxy and methyl groups at positions 3, 4, and 5 on the benzene ring are analogous to substituents in omeprazole derivatives (), which are critical for acid stability and target binding .

79% for 3ag). The high yield (97%) for 3ai/3aj () highlights the influence of methoxy positioning on reaction efficiency .

Physicochemical and Functional Comparisons

A. Solubility and Bioavailability :

- The piperidine-isopropyl group in the target compound may reduce aqueous solubility compared to morpholine-containing analogs (E3), which often exhibit improved solubility due to morpholine’s polarity. However, this group could enhance membrane permeability .

B. Metabolic Stability :

- Methoxy groups (as in the target compound and omeprazole analogs) are generally resistant to oxidative metabolism, whereas sulfinyl groups (e.g., 3ae) are prone to reduction, as seen in omeprazole’s conversion to sulfenamide intermediates .

C. Target Selectivity :

- While benzimidazole-sulfonamides (3ae/3af) target H+/K+-ATPase (like omeprazole), the target compound’s benzenesulfonamide core is more typical of carbonic anhydrase or cyclooxygenase inhibitors.

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring, a methoxy group, and a sulfonamide moiety. Its IUPAC name reflects its intricate design:

- IUPAC Name : N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its sulfonamide group may facilitate binding to enzymes or receptors involved in key biochemical pathways. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease processes, including those involved in inflammation and cancer progression.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, impacting cellular signaling pathways.

Biological Activity

Research indicates that N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-3,5-dimethylbenzenesulfonamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

-

Anticancer Studies :

- A study evaluated the compound's effect on human cancer cell lines (e.g., breast and colon cancer) using MTT assays. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.

-

Anti-inflammatory Activity :

- In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha).

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.